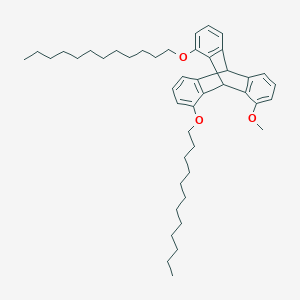
1,8-Didodecyloxy-13-methoxytriptycene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Didodecyloxy-13-methoxytriptycene: is a triptycene derivative known for its unique structural properties. This compound is characterized by its ability to form highly ordered organic thin films through self-assembly, making it valuable in various applications, particularly in the field of organic electronics .
Wirkmechanismus
Mode of Action
It’s known that the compound can form highly ordered molecular thin films on various substrates, including plastic, through self-assembly .
Biochemical Pathways
The compound’s ability to form highly ordered molecular thin films suggests it may interact with surface-related biochemical pathways .
Result of Action
Its ability to form highly ordered molecular thin films suggests it may influence the physical properties of treated surfaces .
Action Environment
The action of 1,8-Didodecyloxy-13-methoxytriptycene can be influenced by environmental factors. For instance, the formation of highly ordered molecular thin films may depend on the properties of the substrate, such as its chemical composition and physical structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,8-Didodecyloxy-13-methoxytriptycene can be synthesized through a multi-step process involving the functionalization of triptycene. The synthesis typically starts with the preparation of 1,8-dihydroxytriptycene, which is then alkylated with dodecyl bromide in the presence of a base to introduce the dodecyloxy groups. The final step involves the methylation of the hydroxyl group at the 13th position using methyl iodide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions: 1,8-Didodecyloxy-13-methoxytriptycene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group under specific conditions.
Substitution: The dodecyloxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a strong base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxytriptycene derivatives.
Substitution: Alkyl or aryl-substituted triptycene derivatives.
Wissenschaftliche Forschungsanwendungen
1,8-Didodecyloxy-13-methoxytriptycene has several scientific research applications:
Organic Electronics: Used as a surface modifier to enhance the performance of organic field-effect transistors (OFETs) by forming highly ordered thin films.
Material Science: Employed in the development of flexible organic transistors and other electronic devices due to its ability to form stable, large-area films.
Nanotechnology: Utilized in the fabrication of nanostructured materials with precise molecular orientation.
Vergleich Mit ähnlichen Verbindungen
1,8,13-Trihydroxytriptycene: Another triptycene derivative used as a building block for various functional materials.
1,8-Didodecyloxytriptycene: Lacks the methoxy group at the 13th position, resulting in different self-assembly properties.
Uniqueness: 1,8-Didodecyloxy-13-methoxytriptycene is unique due to its combination of dodecyloxy and methoxy groups, which confer distinct self-assembly characteristics and enhance its ability to form highly ordered thin films. This makes it particularly valuable in applications requiring precise molecular orientation and stability .
Eigenschaften
IUPAC Name |
3,13-didodecoxy-16-methoxypentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H64O3/c1-4-6-8-10-12-14-16-18-20-22-33-47-39-31-25-28-36-41-35-27-24-30-38(46-3)42(35)45(43(36)39)44-37(41)29-26-32-40(44)48-34-23-21-19-17-15-13-11-9-7-5-2/h24-32,41,45H,4-23,33-34H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVZUWXTHMMRLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=CC2=C1C3C4=C(C2C5=C3C(=CC=C5)OCCCCCCCCCCCC)C=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H64O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














